molecular formula C10H13N5O3 B1384540 3'-Amino-2',3'-dideoyinosine CAS No. 2197044-57-6

3'-Amino-2',3'-dideoyinosine

Cat. No.: B1384540
CAS No.: 2197044-57-6
M. Wt: 251.24 g/mol
InChI Key: CHWLAIBBKPETPZ-FSDSQADBSA-N
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Description

3’-Amino-2’,3’-dideoyinosine is a chemical compound with the molecular formula C10H13N5O3 and a molecular weight of 251.24 g/mol. This compound is a modified nucleoside, specifically an amino-modified version of 2’,3’-dideoxyinosine. It has garnered attention in scientific research due to its potential biological properties and various applications in experimental studies.

Preparation Methods

The preparation of 3’-Amino-2’,3’-dideoyinosine can be achieved through enzymatic methods. One notable method involves using nucleoside phosphorylases derived from Bacillus stearothermophilus . This method allows for efficient and economical mass production through high-rate enzymatic conversion and high-purity purification . Additionally, industrial production methods often involve cGMP synthesis workshops, ensuring high-quality and scalable production.

Chemical Reactions Analysis

3’-Amino-2’,3’-dideoyinosine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce different functional groups to the compound .

Scientific Research Applications

3’-Amino-2’,3’-dideoyinosine has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing other nucleoside analogs. In biology and medicine, it is employed in the study of antiviral properties, particularly in combating HIV and hepatitis B. The compound acts by impeding the reverse transcriptase enzyme, thereby obstructing viral replication and reducing viral load.

Mechanism of Action

The mechanism of action of 3’-Amino-2’,3’-dideoyinosine involves its incorporation into viral DNA by reverse transcriptase. This incorporation prevents the formation of phosphodiester linkages, which are necessary for the completion of nucleic acid chains . As a result, the compound acts as a chain terminator, effectively inhibiting viral replication . The molecular targets and pathways involved include the reverse transcriptase enzyme and the viral DNA synthesis pathway .

Comparison with Similar Compounds

3’-Amino-2’,3’-dideoyinosine is similar to other nucleoside analogs, such as 2’,3’-dideoxyinosine and didanosine. its unique amino modification distinguishes it from these compounds. The amino group enhances its biological activity and potential therapeutic applications . Similar compounds include 2’,3’-dideoxyinosine, didanosine, and other modified nucleosides used in antiviral research .

Properties

IUPAC Name

9-[(2R,4R,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O3/c11-5-1-7(18-6(5)2-16)15-4-14-8-9(15)12-3-13-10(8)17/h3-7,16H,1-2,11H2,(H,12,13,17)/t5-,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWLAIBBKPETPZ-FSDSQADBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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